
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone
説明
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and heterocyclization processes. For instance, the condensation of dihydroxyphenyl ethanones with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and various N,O- and N,N-heterocycles in good yields (Moskvina et al., 2015). Another approach involves a one-pot four-component coupling reaction to synthesize pyrrole derivatives, showcasing the versatility of related ethanone compounds in facilitating complex syntheses (Louroubi et al., 2019).
Molecular Structure Analysis
Molecular structure and properties have been extensively studied through experimental techniques and computational methods. Crystallographic and vibrational studies, supported by density functional theory (DFT), have elucidated the molecular structure of related compounds, revealing their conformations and geometrical parameters (Kumar et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone and its analogs include cyclization and coupling reactions, leading to the formation of various heterocyclic compounds. The reactivity under specific conditions highlights the compound's utility in synthesizing diverse molecular structures (Harano et al., 2007).
Physical Properties Analysis
The physical properties of related compounds have been characterized through crystallographic analysis and spectroscopic techniques. These studies provide insights into the compound's stability, phase behavior, and intermolecular interactions, which are crucial for its application in material science and organic synthesis (Zheng et al., 2014).
科学的研究の応用
Chemical Synthesis and Reactivity
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is a compound that may not be directly referenced in the available literature but is structurally related to the broader class of hydroxycoumarins and chlorophenyl compounds. For example, hydroxycoumarins, including derivatives synthesized from phenol compounds similar to this compound, have been studied extensively. These compounds exhibit significant chemical and biological properties, which include methods of synthesis, acylation reactions, and photochemical behaviors. For instance, the synthesis of 4-hydroxycoumarin, which involves starting compounds like phenol and hydroxyphenyl ethanone, showcases the chemical reactivity and potential applications of structurally related compounds in organic synthesis and the development of new materials with desired physical, chemical, and biological activities (Yoda et al., 2019).
Environmental Impact and Degradation
Chlorophenyl derivatives, closely related to this compound, have been a focus of environmental studies due to their persistence and bioaccumulation. For example, the impact of chlorinated compounds like DDT and its derivatives on ecosystems, human and wildlife health, and their endocrine-disrupting capabilities have been extensively reviewed. These studies highlight the environmental stability of chlorophenyl compounds, their accumulation through the food chain, and the potential health risks they pose, emphasizing the importance of understanding the behavior and degradation pathways of related compounds (Burgos-Aceves et al., 2021).
Bioremediation and Environmental Cleanup
The biodegradation of chlorophenyl compounds, through processes such as microbial degradation, represents a critical area of research for environmental cleanup and remediation. Studies on bioremediation techniques have outlined the effectiveness of microbial communities in degrading persistent organic pollutants, including chlorophenyl derivatives, thereby reducing their environmental impact. These approaches include in situ treatments and the use of specific bacterial enzymes capable of breaking down toxic compounds into less harmful substances, offering promising strategies for the management of pollutants related to this compound (Foght et al., 2001).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes in the parasites, inhibiting their growth and survival .
Mode of Action
Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the organism to convert light energy into chemical energy .
Biochemical Pathways
Related compounds have been shown to affect the photosynthetic electron transport chain in photosynthesis . They also seem to have an impact on the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways .
Pharmacokinetics
Related compounds like sertraline, designated as (1s,4s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, have been studied extensively .
Result of Action
Related compounds have been shown to exhibit antioxidant activity, scavenging reactive oxygen species (ros) directly . They also seem to have a protective effect against oxidative damage in cells .
Action Environment
It’s worth noting that the degradation of related compounds like propanil (an anilide herbicide) in the environment has been studied, and microbial consortia capable of degrading these compounds have been identified .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113337-38-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

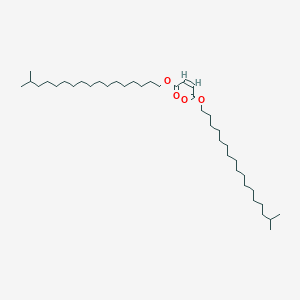
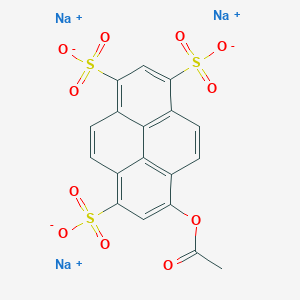

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)


![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
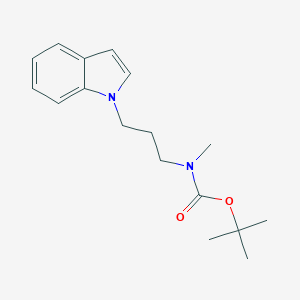

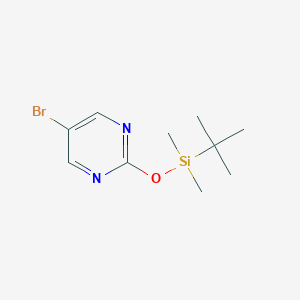

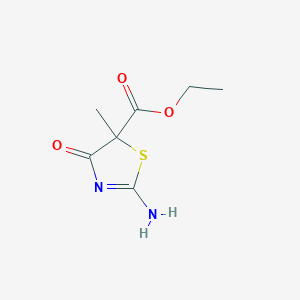

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)